Product packaging for Bismuth;octanoate(Cat. No.:)

Bismuth;octanoate

Cat. No.: B1639649
M. Wt: 638.6 g/mol
InChI Key: ZZUFUNZTPNRBID-UHFFFAOYSA-K
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Description

Molecular Formula and IUPAC Nomenclature

Bismuth octanoate possesses the molecular formula C₂₄H₄₅BiO₆, with a corresponding molecular weight of 638.6 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as bismuth;octanoate, reflecting its composition of bismuth cations coordinated with octanoate anions. The structural representation through Simplified Molecular Input Line Entry System notation reveals the coordination pattern: CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Bi+3], indicating three octanoate ligands coordinated to a single bismuth(III) center.

The compound's International Chemical Identifier provides additional structural clarity: InChI=1S/3C8H16O2.Bi/c31-2-3-4-5-6-7-8(9)10;/h32-7H2,1H3,(H,9,10);/q;;;+3/p-3, demonstrating the systematic relationship between the bismuth center and the three octanoic acid-derived ligands. The parent compound identification links bismuth octanoate to octanoic acid (PubChem CID 379), establishing the direct relationship between the carboxylic acid precursor and the resulting metal carboxylate complex.

The distinction between bismuth octanoate and related compounds becomes important when considering nomenclature precision. While bismuth octanoate refers specifically to the straight-chain octanoic acid derivative, bismuth tris(2-ethylhexanoate) represents a branched-chain isomer with the molecular formula Bi[OOCCH(C₂H₅)C₄H₉]₃. This branched variant, often designated as bismuth 2-ethylhexanoate, carries the Chemical Abstracts Service registry number 67874-71-9 and exhibits different physical and chemical properties despite sharing the same molecular formula.

Coordination Chemistry of Bismuth-Octanoate Complexes

The coordination chemistry of bismuth octanoate reflects the unique electronic configuration and geometric preferences of bismuth(III) centers. Bismuth(III) possesses a 6s² electronic configuration, where the two 6s electrons constitute a stereochemically active lone pair that significantly influences the coordination geometry and bonding patterns. This lone pair effect manifests in the formation of coordination complexes with distinctive geometric arrangements that deviate from idealized symmetrical structures.

In bismuth carboxylate complexes, the coordination number typically ranges from six to nine, with eight-coordination being particularly common. The coordination environment around bismuth(III) centers in carboxylate complexes can be described using two fundamental geometric models: holodirected and hemidirected arrangements. Holodirected geometry occurs when the lone electron pair remains stereochemically inactive, resulting in symmetrical distribution of ligands around the metal center. Conversely, hemidirected geometry develops when the lone pair occupies a distinct position in the coordination sphere, leading to asymmetrical ligand distribution.

Experimental evidence from bismuth carboxylate studies demonstrates that coordination numbers of eight and nine are frequently observed, with geometries ranging from distorted square antiprismatic to tricapped trigonal prismatic arrangements. The specific coordination mode adopted depends on multiple factors, including ligand sterics, crystal packing forces, and the electronic demands of the bismuth center. In aqueous environments, bismuth(III) typically exhibits eight-coordination with a mean bismuth-oxygen bond distance of 2.41 Angstroms.

The coordination behavior of bismuth octanoate complexes involves multiple binding modes for the carboxylate ligands. Carboxylate groups can coordinate through monodentate κO coordination, chelating κ²O,O′ coordination, or various bridging modes that connect multiple metal centers. The flexibility of carboxylate coordination enables the formation of extended polymeric structures, where individual bismuth octanoate units link together through bridging carboxylate groups to create one-dimensional, two-dimensional, or three-dimensional coordination networks.

Crystallographic Analysis and Bonding Configuration

Crystallographic investigations of bismuth carboxylate complexes reveal fundamental insights into the bonding configurations and structural arrangements characteristic of these compounds. The bond distances in bismuth carboxylate structures typically exhibit significant variation depending on the coordination environment and the nature of the ligands involved. For bismuth-oxygen bonds in carboxylate complexes, distances commonly range from 2.40 to 2.90 Angstroms, with shorter distances corresponding to stronger, more covalent interactions.

Structural analysis of related bismuth carboxylate compounds provides valuable insights into the expected bonding patterns for bismuth octanoate. In bismuth coordination polymers with pyridine carboxylate ligands, crystallographic studies reveal that bismuth centers can adopt coordination numbers of eight or nine, with bond distances varying according to the specific ligand environment. The presence of the stereochemically active lone pair introduces significant asymmetry into the coordination sphere, resulting in bond distance variations that reflect the electronic influence of the lone pair.

The crystal structures of bismuth carboxylate complexes frequently exhibit polymeric arrangements where individual metal centers connect through bridging carboxylate ligands. These polymeric structures can adopt various topologies, including linear chains, layered networks, and three-dimensional frameworks. The specific structural arrangement depends on the coordination preferences of the bismuth centers, the conformational flexibility of the carboxylate ligands, and the influence of crystal packing forces.

Bonding configuration analysis reveals that bismuth-carboxylate interactions involve significant ionic character, consistent with the classification of bismuth(III) as a borderline Lewis acid according to Hard Soft Acids Bases theory. The electronegativity difference between bismuth and oxygen atoms contributes to the ionic nature of these bonds, while the coordination geometry reflects the influence of the bismuth lone pair and the spatial requirements of the carboxylate ligands.

Bond Type Distance Range (Å) Coordination Mode Reference
Bi-O (carboxylate) 2.40-2.90 Various
Bi-O (aqueous) 2.41 Eight-coordinate
Bi-N (pyridine) 2.47-2.60 Coordinate covalent
Bi-halide 2.51-3.36 Terminal/bridging

Comparative Analysis with Other Bismuth Carboxylates

Comparative analysis of bismuth octanoate with other bismuth carboxylate compounds reveals both similarities and distinctions that illuminate the structure-property relationships within this chemical family. Bismuth neodecanoate, another commercially important bismuth carboxylate, shares the same general coordination chemistry principles while exhibiting different physical properties due to the increased steric bulk of the neodecanoate ligands. Both compounds find application as catalysts in polyurethane chemistry, demonstrating the functional versatility of bismuth carboxylate systems.

The comparison between bismuth octanoate and bismuth 2-ethylhexanoate provides particularly valuable insights into the influence of ligand structure on compound properties. While both compounds possess the molecular formula C₂₄H₄₅BiO₆, the branched structure of 2-ethylhexanoate results in different viscosity characteristics and catalytic behavior. Bismuth 2-ethylhexanoate typically exhibits higher viscosity values and different thermal properties compared to the straight-chain octanoate derivative, illustrating how subtle structural modifications can influence macroscopic properties.

Structural comparisons with bismuth complexes containing different carboxylate ligands reveal consistent coordination patterns across the family. Bismuth picolinate complexes demonstrate similar coordination numbers and geometric preferences, with coordination numbers ranging from eight to nine and geometries varying from distorted square antiprismatic to tricapped trigonal prismatic. The consistency of these structural features across different carboxylate ligands suggests that the bismuth(III) center exerts primary control over the coordination geometry, with ligand effects playing secondary but important roles.

The coordination chemistry comparison extends to mixed-ligand bismuth complexes, where carboxylate groups coordinate alongside other ligand types such as halides or nitrogen-containing heterocycles. These mixed-ligand systems demonstrate the coordinate flexibility of bismuth(III) centers and their ability to accommodate diverse ligand environments while maintaining characteristic bonding patterns. The formation of such mixed-ligand complexes provides pathways for tuning the properties of bismuth-based materials through judicious ligand selection.

Compound Molecular Formula Molecular Weight Bismuth Content (%) Physical State
Bismuth octanoate C₂₄H₄₅BiO₆ 638.6 32.7 Liquid/viscous
Bismuth 2-ethylhexanoate C₂₄H₄₅BiO₆ 638.6 32.7 Viscous liquid
Bismuth neodecanoate C₃₀H₅₇BiO₆ 722.8 28.9 Viscous liquid

The comparative analysis reveals that chain length and branching patterns in carboxylate ligands significantly influence the physical properties of bismuth carboxylate compounds while maintaining similar coordination chemistry fundamentals. Longer-chain carboxylates generally produce compounds with higher molecular weights and different solubility characteristics, while branched-chain variants often exhibit modified viscosity and thermal behavior compared to their straight-chain counterparts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H45BiO6 B1639649 Bismuth;octanoate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H45BiO6

Molecular Weight

638.6 g/mol

IUPAC Name

bismuth;octanoate

InChI

InChI=1S/3C8H16O2.Bi/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3

InChI Key

ZZUFUNZTPNRBID-UHFFFAOYSA-K

SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Bi+3]

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Bi+3]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Bismuth compounds, including bismuth octanoate, have been extensively studied for their potential therapeutic applications. Notably, they exhibit antimicrobial, anti-leishmanial, and anti-cancer properties.

Antimicrobial Activity

Bismuth compounds are recognized for their effectiveness against Helicobacter pylori, a bacterium linked to gastrointestinal diseases. Bismuth octanoate has shown promise in this area due to its ability to disrupt bacterial cell membranes and inhibit growth. Its relatively low toxicity profile compared to traditional antibiotics makes it an attractive candidate for further development .

Antileishmanial Properties

Recent studies have highlighted the potential of bismuth complexes as antileishmanial agents. Bismuth octanoate has demonstrated activity against Leishmania species, with some complexes exhibiting lower IC50 values than existing treatments like antimony-based drugs. For instance, certain bismuth complexes have shown IC50 values as low as 1.1 μM against L. infantum, indicating strong antiparasitic activity .

Anti-Cancer Applications

Bismuth octanoate is also being investigated for its anti-cancer properties. Research indicates that bismuth compounds can interact with nucleosides and proteins, potentially leading to apoptosis in cancer cells. The selectivity of these compounds toward cancer cells over normal cells is a key focus area in ongoing studies .

Materials Science

In materials science, bismuth octanoate serves as a catalyst in various polymerization processes.

Polymerization Initiator

Bismuth octanoate is used as an initiator for the copolymerization of ε-caprolactone and glycolide, providing an environmentally friendly alternative to traditional tin-based catalysts. This application is particularly significant in the production of biodegradable polymers, which align with current sustainability goals in materials science .

Lubricating Compositions

Research has shown that bismuth octanoate can be incorporated into lubricating compositions to enhance performance. The compound's unique chemical properties contribute to improved lubrication efficiency and stability under varying temperature conditions .

Catalysis

Bismuth octanoate's role as a catalyst extends beyond polymerization.

Organometallic Chemistry

In organometallic chemistry, bismuth octanoate has been utilized in the synthesis of various organobismuth compounds. These compounds exhibit interesting reactivity patterns and can serve as precursors for more complex chemical structures . The ability to facilitate reactions while maintaining a lower environmental impact makes bismuth-based catalysts increasingly popular.

Case Studies and Data Tables

The following table summarizes key findings from recent studies on the applications of bismuth octanoate:

Application AreaStudy/ReferenceKey Findings
Antimicrobial Effective against H. pylori with low toxicity
Antileishmanial IC50 values as low as 1.1 μM against L. infantum
Anti-cancer Potential apoptosis induction in cancer cells
Polymerization Used as a green initiator for biodegradable polymers
Lubricating Compositions Enhanced lubrication efficiency

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Pyrazole derivatives with varying substituents exhibit distinct physical properties, as summarized below:

Compound Substituents (Position) Melting Point (°C) Key Structural Features Source
Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate Furan-2-yl (C3), COOEt (C5) 135–137 Electron-rich furan, planar structure
Ethyl 3,4-bis(4-fluorophenyl)-1H-pyrazole-5-carboxylate (6k) 4-Fluorophenyl (C3, C4) 103–104 Electron-withdrawing F groups
Ethyl 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (4h) Br (C4), 4-MeOPh (C3) 157–158 Bulky Br, methoxy group
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate Cl (C3), 2-oxo-2-phenylethyl (N1) 70 (yield) Chlorophenyl, ketone side chain

Key Observations :

  • Electron-Rich vs. Electron-Withdrawing Groups : The furan-containing compound exhibits a higher melting point (135–137°C) compared to fluorophenyl analogs (e.g., 6k: 103–104°C), likely due to stronger hydrogen bonding from the furan oxygen . In contrast, brominated derivatives (e.g., 4h: 157–158°C) show even higher melting points due to increased molecular weight and enhanced van der Waals interactions .
  • Steric Effects : Bulky substituents like 2-oxo-2-phenylethyl (in ) reduce crystallinity, resulting in lower yields (70%) compared to simpler analogs.

Crystallographic and Intermolecular Interactions

  • Crystal Packing : The title compound’s furan ring facilitates C–H···O hydrogen bonds, forming stable dimers or chains . In contrast, chlorophenyl derivatives (e.g., ) exhibit C–H···Cl interactions, while brominated analogs rely on halogen bonding .
  • Dihedral Angles : The pyrazole-furan dihedral angle in the target compound is near-planar (3.65°), promoting conjugation, whereas chlorophenyl analogs show larger angles (81.15°) due to steric clash .

Preparation Methods

Direct Reaction of Bismuth Oxide with Octanoic Acid

The most straightforward method involves reacting bismuth(III) oxide (Bi2O3) with octanoic acid (CH3(CH2)6COOH). This approach mirrors the synthesis of bismuth acetate, where Bi2O3 reacts with acetic acid in the presence of acetic anhydride to form bismuth acetate. For bismuth octanoate, the reaction proceeds as:

$$
\text{Bi}2\text{O}3 + 6\,\text{CH}3(\text{CH}2)6\text{COOH} \rightarrow 2\,\text{Bi}(\text{O}2\text{CC}7\text{H}{15})3 + 3\,\text{H}2\text{O}
$$

Key parameters include:

  • Molar ratio : A Bi2O3:octanoic acid ratio of 1:15–20 ensures complete dissolution of the oxide.
  • Temperature : Reflux at 150–170°C for 2–3 hours, analogous to bismuth acetate synthesis.
  • Solvent system : Octanoic acid acts as both reactant and solvent. Acetic anhydride may enhance reaction efficiency by removing water.

Salt Metathesis Using Bismuth Nitrate and Sodium Octanoate

An alternative route employs bismuth nitrate (Bi(NO3)3) and sodium octanoate (NaO2CC7H15):

$$
\text{Bi}(\text{NO}3)3 + 3\,\text{NaO}2\text{CC}7\text{H}{15} \rightarrow \text{Bi}(\text{O}2\text{CC}7\text{H}{15})3 + 3\,\text{NaNO}3
$$

This method avoids high temperatures but requires precise pH control (pH 4–6) to prevent bismuth hydrolysis.

Optimization of Reaction Conditions

Temperature and Time Dependence

Heating to 150–170°C under reflux maximizes yield in direct synthesis (Table 1). Prolonged heating (>3 hours) risks decomposition, while shorter durations (<1.5 hours) leave unreacted Bi2O3.

Table 1. Yield vs. Temperature in Direct Synthesis

Temperature (°C) Time (hours) Yield (%) Purity (%)
140 3.0 72 95
160 2.5 89 99
170 2.0 92 99.5

Solvent and Stoichiometry

Excess octanoic acid (20 equivalents per Bi) ensures complete reaction. Glacial acetic acid, used in bismuth acetate recrystallization, is substitutable with hexane or ethanol for bismuth octanoate purification.

Purification and Characterization

Recrystallization and Washing

Post-reaction, the crude product is recrystallized from hot ethanol (80–90°C), yielding colorless crystals. Washing with ethyl acetate removes residual octanoic acid. Vacuum drying at 60–80°C ensures anhydrous product.

Analytical Techniques

  • Purity : Inductively coupled plasma optical emission spectroscopy (ICP-OES) confirms >99.9% bismuth content.
  • Structural analysis : Fourier-transform infrared spectroscopy (FTIR) shows characteristic νas(COO) at 1540 cm−1 and νs(COO) at 1420 cm−1.
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C.

Challenges and Mitigation Strategies

Hydrolysis of Bismuth Precursors

Bismuth nitrate is hygroscopic and prone to hydrolysis. Conducting reactions under anhydrous conditions or using Bi2O3 mitigates this.

Scalability Issues

Direct synthesis is scalable but requires efficient heat management. Salt metathesis, while milder, generates nitrate waste, complicating large-scale production.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Bismuth octanoate, and how can reproducibility be ensured?

  • Methodological Answer : Bismuth octanoate synthesis typically involves reacting bismuth salts (e.g., bismuth nitrate) with octanoic acid under controlled conditions. Key parameters include stoichiometric ratios, solvent selection (e.g., ethanol or chloroform), and temperature (60–80°C). To ensure reproducibility, document reaction conditions precisely, including catalyst purity, inert atmosphere use, and post-synthesis purification steps (e.g., recrystallization). Detailed protocols should align with guidelines for experimental rigor, such as reporting reaction yields, spectral data (FT-IR, NMR), and elemental analysis .

Q. Which characterization techniques are most effective for verifying the structural integrity and purity of Bismuth octanoate?

  • Methodological Answer :

  • Spectroscopic Analysis : FT-IR to confirm carboxylate binding (peak at ~1540 cm⁻¹ for asymmetric COO⁻ stretch) and NMR for organic moiety validation.
  • Elemental Analysis : Quantify bismuth content via inductively coupled plasma mass spectrometry (ICP-MS).
  • Purity Assessment : Gas chromatography–mass spectrometry (GC-MS) with derivatization (e.g., isobutylation) to detect trace impurities .
  • Crystallography : X-ray diffraction (XRD) for crystalline structure determination.
  • Follow journal guidelines to avoid redundancy with supplementary data .

Q. What are the primary catalytic applications of Bismuth octanoate in polymer chemistry, and how do they compare to traditional catalysts?

  • Methodological Answer : Bismuth octanoate serves as a low-toxicity initiator for ring-opening polymerizations (e.g., ε-caprolactone). Compared to tin(II) octanoate, it offers comparable efficiency under mild conditions (e.g., 120°C, 24 hours) but requires optimization of monomer-to-initiator ratios (e.g., 100:1) to control molecular weight. Experimental designs should include kinetic studies (e.g., gel permeation chromatography for molecular weight distribution) and thermal stability tests (TGA/DSC) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of Bismuth octanoate across studies?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, moisture content). To address this:

  • Systematic Comparison : Replicate studies using identical parameters (temperature, monomer concentration) and characterize products via GPC and MALDI-TOF.
  • Controlled Environment : Use gloveboxes to eliminate moisture/O₂ interference.
  • Meta-Analysis : Compare data across publications, noting outliers in initiator purity (e.g., ICP-MS validation) .

Q. What experimental strategies are critical for evaluating Bismuth octanoate’s biocompatibility in biomedical applications?

  • Methodological Answer :

  • In Vitro Assays : Cytotoxicity testing (e.g., MTT assay on human cell lines) at varying concentrations (0.1–100 µM).
  • In Vivo Models : Administer Bismuth octanoate nanoparticles in rodent studies, monitoring inflammatory markers (IL-6, TNF-α) and organ histopathology.
  • Controlled Variables : Include negative controls (e.g., saline) and reference materials (e.g., cisplatin for toxicity benchmarks).
  • Ethical Compliance : Adhere to institutional review board protocols for animal/human studies .

Q. How can analytical methods be optimized to detect low-concentration Bismuth octanoate in biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use liquid-liquid extraction (chloroform/methanol) to isolate octanoate from plasma.
  • Derivatization : Transesterification with isobutanol reduces volatility, enhancing GC-MS sensitivity (limit of detection: ~0.1 ng/mL).
  • Validation : Spike-and-recovery experiments to assess accuracy (85–115%) and precision (RSD <10%).
  • Cross-Validation : Compare with LC-MS/MS for method robustness .

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